molecular formula C8H8F3NO2S B1373684 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate CAS No. 1354954-00-9

2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Cat. No. B1373684
M. Wt: 239.22 g/mol
InChI Key: LRJXZDVKJLJTGN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is a chemical compound with the molecular formula C8H8F3NO2S . It is also known as TFMTC.

Scientific Research Applications

Herbicidal Activity

A derivative closely related to 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, namely 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline, demonstrated potent herbicidal activity against annual weeds and good rice selectivity under greenhouse conditions. It effectively controlled barnyard-grass and showed low mammalian and environmental toxicity (Hwang et al., 2005).

Synthesis of Bis(heteroaryl)alkanes

Another related compound, involving the reaction of N-(α-benzotriazolylalkyl)carbamate with 2-methylthiophene, was used in the synthesis of symmetrical 1,1-bis(heteroaryl)alkanes. These intermediates further react to produce unsymmetrical 1,1-bis(heteroaryl)alkanes, demonstrating their utility in organic synthesis (Katritzky et al., 1993).

Antitumor Properties

A compound structurally similar to 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate, specifically R 17934 -NSC 238159, showed activity against several types of cancer including lymphoid leukemia and melanoma. Its low toxicity at therapeutically active doses makes it a candidate for clinical application (Atassi & Tagnon, 1975).

Electrochemical Applications

In the realm of electrochemistry, a study involving 3-methylthiophene, a compound similar in structure, focused on its deposition on electrodes. This research has implications for the development of electrochemical sensors and devices (Ates et al., 2012).

Preparation of Carbamate Derivatives

Magnesium 2,2,2-trifluoroacetate was used as a catalyst for the synthesis of various methyl (2-hydroxynaphthalen-1-yl)(aryl)methyl/benzylcarbamate derivatives. This study highlights the role of trifluoroacetate in the synthesis of pharmacologically significant compounds (Shafiee et al., 2011).

Antimicrobial Properties

Sulfonamide carbamates, which include structural elements similar to the compound , showed promising antimicrobial activities, particularly against certain bacteria. These findings contribute to the search for novel antimicrobial agents (Hussein, 2018).

Safety And Hazards

While specific safety and hazard information for 2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate is not available, it is generally recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing. Ingestion and inhalation should also be avoided .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO2S/c1-5-2-3-6(15-5)12-7(13)14-4-8(9,10)11/h2-3H,4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRJXZDVKJLJTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(5-methylthiophen-2-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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